molecular formula C18H16N4O3 B6541865 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide CAS No. 1058198-10-9

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide

Cat. No.: B6541865
CAS No.: 1058198-10-9
M. Wt: 336.3 g/mol
InChI Key: PBPOLKUZVASZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative featuring a 4-methoxyphenyl substituent at position 4 and an acetamide linkage to a pyridin-3-yl group. The dihydropyrimidinone core is known for its bioisosteric relationship with quinazoline and pyridine derivatives, often contributing to hydrogen bonding and hydrophobic interactions in target proteins .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-6-4-13(5-7-15)16-9-18(24)22(12-20-16)11-17(23)21-14-3-2-8-19-10-14/h2-10,12H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPOLKUZVASZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with several derivatives reported in the literature:

Compound Name/ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Dihydropyrimidinone, 4-methoxyphenyl, pyridin-3-yl acetamide C₁₈H₁₆N₄O₃ (inferred) ~360.35 (estimated) N/A N/A
Compound 5k Imidazo[2,1-b]thiazole, 4-methoxybenzyl-piperazine, pyridin-3-yl acetamide C₃₀H₃₀N₆O₂S 538.67 92–94 78
Compound 8c Dihydropyrimidinone, 4-methoxyphenyl, nitrobenzothiazole-thioacetamide C₂₁H₁₅N₅O₅S₂ 489.50 273–275 71
Compound 8 (Quinazolinone hybrid) Quinazolin-4-one, 4-methoxyphenyl, cyanopyridinone-thioacetamide C₃₁H₂₅N₅O₄S 563.63 >300 N/A

Key Observations :

  • Bioactivity: Compound 8c () demonstrated potent VEGFR-2 inhibitory activity, while quinazolinone hybrids () showed dual EGFR/BRAFV600E inhibition. The target compound’s pyridin-3-yl group may enhance kinase selectivity compared to nitrobenzothiazole or quinazolinone moieties.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound and analogues (e.g., 5k, 8c) improves solubility and π-π stacking in hydrophobic binding pockets. Chloro or fluoro substituents (e.g., 5l, 11 ) increase potency but reduce solubility.
  • Thermal Stability: High melting points (>300°C) in quinazolinone hybrids () suggest greater crystallinity compared to the target compound’s dihydropyrimidinone core.

Research Findings and Implications

  • Anticancer Potential: Dihydropyrimidinone derivatives (e.g., ) exhibit nanomolar IC₅₀ values against cancer cell lines. The target compound’s pyridin-3-yl acetamide moiety may enhance blood-brain barrier penetration for CNS-targeted therapies.
  • SAR Insights : Replacement of the thioacetamide group (in 8c ) with a direct acetamide linkage (as in the target compound) could reduce off-target toxicity while maintaining affinity for kinases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.